
N'-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide is a chemical compound characterized by its unique triazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with N,N-dimethylmethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-N-(5,6-Dimethyl-1,2,4-triazin-3-yl)-1-N,4-N-dimethylcyclohexane-1,4-diamine
- 1-N-(5,6-Dimethyl-1,2,4-triazin-3-yl)-1-N-methylcyclohexane-1,2-diamine
- 2-Carbamothioyl-N-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-ethylbutanamide
Uniqueness
N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide is unique due to its specific triazine ring structure and the presence of dimethylmethanimidamide. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
61139-93-3 |
|---|---|
Formule moléculaire |
C8H13N5 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N'-(5,6-dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H13N5/c1-6-7(2)11-12-8(10-6)9-5-13(3)4/h5H,1-4H3 |
Clé InChI |
BXGPRDXMMUNRJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC(=N1)N=CN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


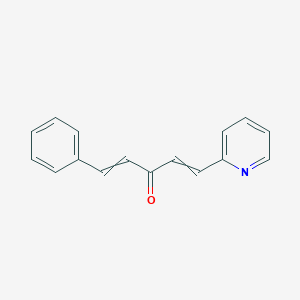
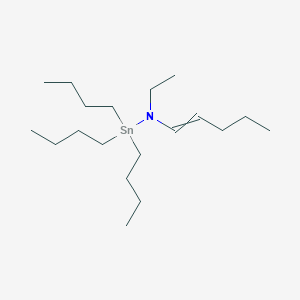
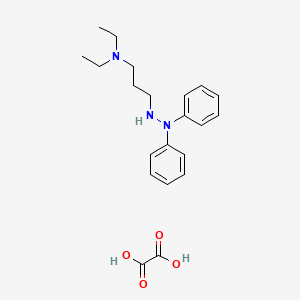
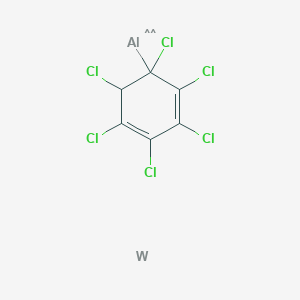
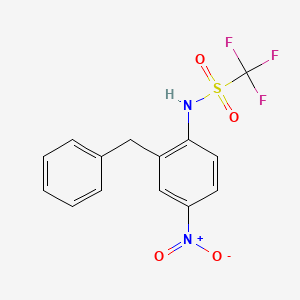
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
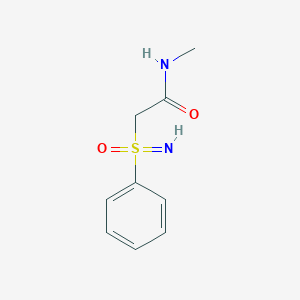
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
